2-(4-Chlorophenoxy)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(4-Chlorophenoxy)-1-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is an organic compound with the molecular formula C14H10Cl2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a methoxypyrimidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves several steps. One common method includes the reaction of 4-chlorophenol with 2-chloroacetophenone in the presence of a base to form 2-(4-chlorophenoxy)acetophenone. This intermediate is then reacted with 4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-Chlorophenoxy)-1-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-1-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4-chlorophenoxy)acetophenone
- 4-(4-Chlorophenoxy)-2-chlorobenzophenone
- 4-Acetyl-3,4’-dichlorodiphenyl ether
Uniqueness
2-(4-Chlorophenoxy)-1-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H23ClN4O3 |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C23H23ClN4O3/c1-30-19-6-2-17(3-7-19)21-14-22(26-16-25-21)27-10-12-28(13-11-27)23(29)15-31-20-8-4-18(24)5-9-20/h2-9,14,16H,10-13,15H2,1H3 |
InChI Key |
DQMZUANKFUZOKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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